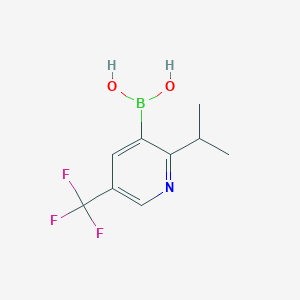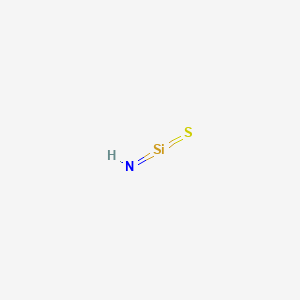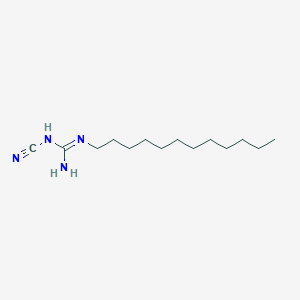![molecular formula C15H30N4O5 B14081150 2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)
2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid is a complex organic compound that belongs to the class of amino acids. Amino acids are the building blocks of proteins and play a crucial role in various biological processes. This particular compound is characterized by its unique structure, which includes multiple amino and carboxyl groups, making it a versatile molecule in biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include steps such as purification through crystallization or chromatography to ensure the final product’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Plays a role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Wirkmechanismus
The mechanism by which 2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic reactions, and influence gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leucine: 2-Amino-4-methylpentanoic acid.
Isoleucine: 2-Amino-3-methylpentanoic acid.
Valine: 2-Amino-3-methylbutanoic acid
Uniqueness
What sets 2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid apart from these similar compounds is its additional functional groups, which confer unique chemical properties and biological activities. These additional groups allow it to participate in a broader range of biochemical reactions and enhance its versatility in scientific research.
Eigenschaften
Molekularformel |
C15H30N4O5 |
|---|---|
Molekulargewicht |
346.42 g/mol |
IUPAC-Name |
2-[[6-amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H30N4O5/c1-9(2)7-12(15(23)24)19-14(22)11(5-3-4-6-16)18-13(21)10(17)8-20/h9-12,20H,3-8,16-17H2,1-2H3,(H,18,21)(H,19,22)(H,23,24) |
InChI-Schlüssel |
XUDRHBPSPAPDJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


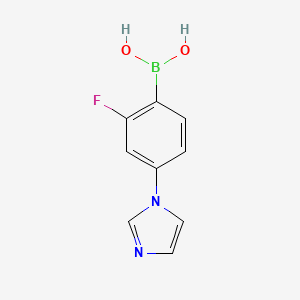




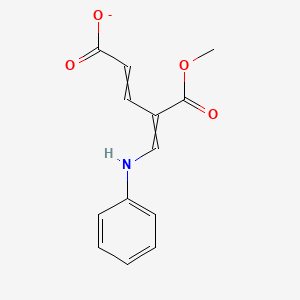
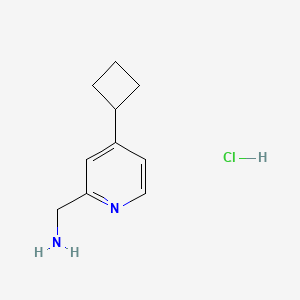
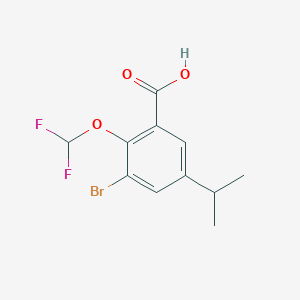
![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
